molecular formula C19H19N7O B2930935 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2097918-04-0

2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2930935
CAS No.: 2097918-04-0
M. Wt: 361.409
InChI Key: PAEUKIVUAYLAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile (CAS 2097918-04-0) is a synthetic small molecule with a molecular formula of C 19 H 19 N 7 O and a molecular weight of 361.40 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of protein kinase inhibitors (PKIs) . PKIs are a major class of therapeutic agents, with over 70 approved by the USFDA, primarily for the treatment of cancer and inflammatory diseases . The compound features a pyridazinone core, a scaffold well-documented in scientific literature for possessing a range of biological activities, including antioxidant, antibacterial, antifungal, and anticancer properties . Its specific structure, which incorporates a piperidine moiety and a cyanopyridine group, makes it a valuable chemical tool for researchers studying enzymatic pathways and signal transduction processes . This product is listed as available from several chemical suppliers for research purposes, with various quantities on offer . It is intended for research and laboratory use only. This product is not intended for human or animal use.

Properties

IUPAC Name

2-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c20-13-16-3-1-8-21-19(16)24-11-6-15(7-12-24)14-26-18(27)5-4-17(23-26)25-10-2-9-22-25/h1-5,8-10,15H,6-7,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEUKIVUAYLAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. A common approach is to first prepare intermediate compounds through a series of functional group transformations and then couple these intermediates using specific reagents and conditions to form the target molecule.

Industrial Production Methods

Industrial production, if required, follows the optimized synthetic route but scales up the reactions, ensuring safe and efficient procedures. Typically, this involves the use of large-scale reactors, controlled temperatures, and pressures, and the employment of catalysts to enhance reaction rates and yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including but not limited to:

  • Oxidation: Conversion to corresponding oxo compounds or aldehydes/ketones.

  • Reduction: Reduction of nitrile group to amines or further functionalized derivatives.

  • Substitution: Nucleophilic substitution reactions on the pyridine ring or the piperidine ring.

Common Reagents and Conditions

Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, involving solvents such as dichloromethane, methanol, or water, and temperatures ranging from -78°C to reflux conditions.

Major Products Formed from These Reactions

The major products formed from these reactions depend on the reactants used and the specific conditions applied. For instance, oxidation might yield oxo derivatives, reduction can produce primary amines, and nucleophilic substitution typically results in substituted pyridine or piperidine compounds.

Scientific Research Applications

2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile finds applications in multiple scientific research areas:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

  • Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

  • Industry: Possible use in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. Generally, the compound interacts with molecular targets like enzymes, receptors, or nucleic acids, modifying their activity or function. These interactions often involve hydrogen bonding, van der Waals forces, or covalent bond formation.

Comparison with Similar Compounds

Table 1: Key Features of Analogous Compounds

Compound Name/Reference Core Structure Key Substituents Synthesis Method Reactivity/Applications
Target Compound Pyridazine-Piperidine-Pyridine 6-oxo, pyrazol-1-yl, methylene piperidine Likely condensation (inferred) Potential kinase inhibition (inferred)
(E)-6-Oxo-1-aryl-4-(2-N-piperidinyl)vinyl-1,6-dihydropyridazine-5-carbonitrile Pyridazine-enamine Aryl, vinyl-piperidinyl Condensation with triethyl orthoformate Forms pyrido[3,4-d]pyridazine derivatives
EP 4 139 296 B1 Patent Compound Pyridazinone-Pyrrolidine-Bicyclo Chloro, pyrrolidinyl, bicyclopentane Acid-mediated deprotection Pharmaceutical candidate (e.g., kinase inhibitor)
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine-piperazine Methylpiperazinyl, phenyl, thiophene Multi-component reaction Crystallographically characterized

Key Observations:

Core Heterocycles: The target compound’s pyridazine core is shared with and analogs but differs from the pyridine-based structure in . Pyridazinones (6-oxo-dihydropyridazines) are electron-deficient, enhancing interactions with enzymatic targets . The piperidine-methyl linker in the target contrasts with the pyrrolidine-bicyclo system in , which may reduce conformational flexibility but improve metabolic stability .

Substituent Effects: The pyrazole ring in the target compound (vs. The methylene bridge in the target’s piperidine group (vs. vinyl in ) likely enhances synthetic accessibility and steric tolerance .

Acid-mediated steps () and multi-component reactions () highlight diverse strategies for introducing nitrogen-rich heterocycles .

Research Implications and Limitations

While direct pharmacological or physicochemical data for the target compound are absent in the provided evidence, structural parallels with patented molecules (e.g., ) suggest therapeutic relevance in kinase inhibition or anti-inflammatory applications. The synthesis of analogous compounds via SHELX-refined crystallography () implies that the target’s structure could be resolved using similar methods . However, the lack of experimental data on solubility, bioavailability, or toxicity necessitates further study.

Biological Activity

The compound 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a piperidine moiety, and a pyrazole derivative. Its molecular formula is C15H17N5OC_{15}H_{17}N_{5}O with a molecular weight of approximately 285.33 g/mol. The presence of multiple nitrogen atoms in the structure suggests potential interactions with various biological targets.

Table 1: Chemical Structure Summary

ComponentStructure
PyridineC5H5N
PiperidineC5H10N
PyrazoleC3H3N3

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to This compound . The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives in this class have shown IC50 values ranging from 0.75 to 4.15 µM against human cancer cells without affecting normal cells .

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Compounds induce programmed cell death in cancer cells.
  • Inhibition of Angiogenesis : They prevent the formation of new blood vessels that tumors need to grow.
  • Targeting Tubulin Polymerization : Some derivatives disrupt microtubule dynamics, which is crucial for cell division .

Structure-Activity Relationship (SAR)

A detailed analysis of SAR has been conducted to optimize the biological activity of these compounds. Modifications at specific positions on the pyrazole or pyridine rings can significantly influence potency and selectivity against cancer cells. For example, the introduction of alkyl groups at certain positions has been correlated with enhanced activity .

Neuropharmacological Effects

In addition to anticancer properties, some derivatives exhibit neuropharmacological effects , particularly as allosteric modulators at muscarinic receptors. These compounds enhance acetylcholine signaling by stabilizing receptor conformations favorable for agonist binding, thereby improving cognitive functions in preclinical models .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of related compounds:

  • In Vivo Studies : In an orthotopic breast cancer mouse model, specific analogues demonstrated significant tumor growth inhibition without systemic toxicity .
  • Functional Assays : Research employing GTPγS binding assays revealed that certain pyrazole derivatives can act as positive allosteric modulators (PAMs) at muscarinic receptors, enhancing cholinergic signaling pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduces apoptosis; inhibits angiogenesis
NeuropharmacologicalEnhances acetylcholine receptor signaling
ToxicityLow systemic toxicity in animal models

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer: Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters. For example, variables like solvent polarity (e.g., methylene chloride or ethyl acetate), temperature (0–50°C gradients), and stoichiometric ratios (e.g., 7.5 equivalents of azido(trimethyl)silane) should be systematically tested. Evidence from triazenylpyrazole synthesis shows that column chromatography (cyclohexane/ethyl acetate gradients) and dry-load purification reduce impurities, achieving >85% yield . Reaction monitoring via TLC and NMR ensures reproducibility . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, as demonstrated in ICReDD’s workflow .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer: Use a combination of 1H^1H and 13C^{13}C NMR (400–100 MHz) in deuterated solvents (e.g., CDCl3_3) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS–EI) validates molecular weight (e.g., m/z 238.0961 for pyrazole intermediates) . IR spectroscopy identifies functional groups (e.g., nitrile stretch at ~2230 cm1^{-1}) . Purity should be confirmed via HPLC with ammonium acetate buffers (pH 6.5) and UV detection .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer: Quantum chemical calculations (e.g., density functional theory) model reaction pathways, such as pyridazine ring opening or piperidinyl-methyl interactions. ICReDD’s approach integrates computed transition states with experimental data to predict regioselectivity in heterocyclic substitutions . Molecular docking studies (using software like AutoDock) assess binding affinity to biological targets, leveraging structural analogs (e.g., piperidine-linked benzimidazoles) .

Q. What strategies resolve contradictions in pharmacological data for structurally similar compounds?

  • Methodological Answer: Cross-validate in vitro assays (e.g., enzyme inhibition) with in vivo models to address discrepancies. For example, piperazinyl-pyridinedicarboxylic acid derivatives showed variable activity in receptor-binding studies due to conformational flexibility . Use dynamic NMR or X-ray crystallography to analyze tautomeric states (e.g., pyridazinone vs. dihydropyridazine) . Meta-analysis of CRDC-classified datasets (e.g., RDF2050112 for reactor design) identifies confounding variables in scaled-up syntheses .

Q. How do degradation pathways affect the compound’s stability under varying pH and temperature?

  • Methodological Answer: Accelerated stability studies (40°C/75% RH) with LC-MS monitoring detect hydrolysis products (e.g., nitrile → carboxylic acid). pH-dependent degradation of pyridazine analogs (e.g., 6-oxo-1,6-dihydropyridazine) occurs via nucleophilic attack at the carbonyl group . Solid-state stability is assessed via powder X-ray diffraction (PXRD) and thermal gravimetric analysis (TGA), as applied to pyrazole-carbonitrile hybrids .

Methodological Tables

Parameter Optimization Range Key Technique Reference
Reaction Temperature0–50°C gradientTLC monitoring
Solvent SystemCyclohexane/ethyl acetate (0–25%)Flash chromatography
Stoichiometry7.5 equiv. azido(trimethyl)silaneHRMS validation
Stability Factor Test Condition Analytical Tool Reference
Hydrolytic DegradationpH 1–13 buffers, 37°CLC-MS with ammonium acetate
Thermal Stability40°C/75% RH, 4 weeksPXRD/TGA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.